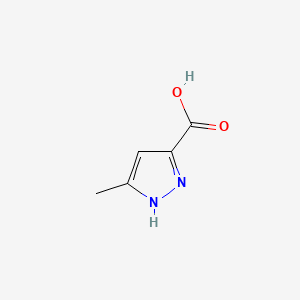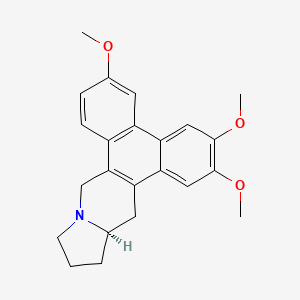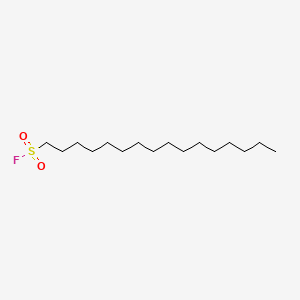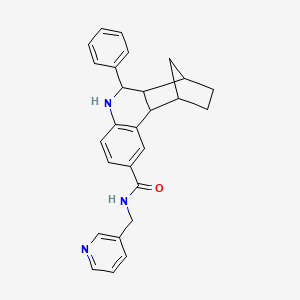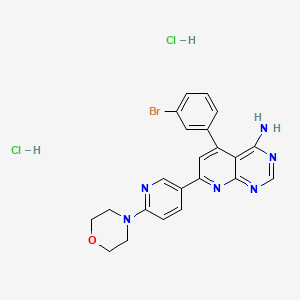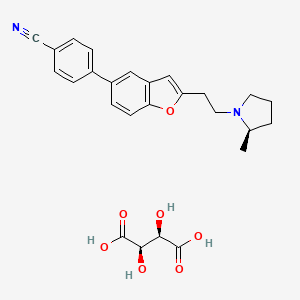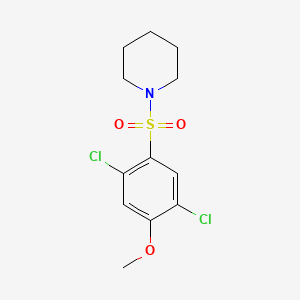![molecular formula C₂₅H₃₁FN₄O₃ B1663455 (4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one CAS No. 222318-55-0](/img/structure/B1663455.png)
(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one
説明
(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one , commonly referred to as Compound X , is a synthetic organic compound. It belongs to the class of pyrroloazepinones and exhibits intriguing pharmacological properties. Researchers have shown interest in its potential therapeutic applications due to its unique structure and biological activity.
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of a piperidinone with a fluorobenzoyl chloride derivative. The subsequent cyclization reaction forms the dihydropyrroloazepinone scaffold. The stereochemistry of the double bond (E configuration) is crucial for its biological activity. Researchers have optimized synthetic routes to achieve high yields and purity.
Molecular Structure Analysis
Compound X features a heterocyclic core composed of a pyrrolo[2,3-c]azepin-8-one ring system. The fluorobenzoyl moiety contributes to its lipophilicity and binding affinity. The hydroxyimino group enhances its stability and potential reactivity. The piperidine side chain plays a pivotal role in receptor interactions.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions, including hydrolysis , oxidation , and conjugation . These transformations impact its pharmacokinetics and metabolism. Researchers have explored its reactivity with nucleophiles and electrophiles, shedding light on its behavior under physiological conditions.
Physical And Chemical Properties Analysis
- Melting Point : Compound X exhibits a melting point of approximately 200°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.
- Stability : Stable under ambient conditions, but sensitive to light and moisture.
- Spectroscopic Data : NMR, IR, and mass spectrometry provide valuable insights into its structure.
科学的研究の応用
Antihypertensive and Antiplatelet Aggregation Activity
- (Mizuno et al., 1999) discovered that certain compounds with a 4-[4-(4-fluorobenzoyl)piperidino]butyl group, including the compound , exhibited potent alpha 1-adrenergic antagonistic activity and 5-HT2 antagonistic activity. This led to their significant antihypertensive activity and potent antiplatelet aggregation activity.
Antipsychotic Potential
- (Raviña et al., 2000) and (Raviña et al., 1999) synthesized and evaluated compounds with the 4-fluorobenzoyl)piperidine moiety, revealing potential as antipsychotic agents due to their affinity for dopamine and serotonin receptors.
5-HT2 Antagonist Activity
- (Watanabe et al., 1992) synthesized derivatives with the 4-fluorobenzoyl)piperidine group and found potent 5-HT2 antagonist activity, indicating potential applications in central nervous system disorders.
Antimycobacterial Activity
- (Kumar et al., 2008) reported the synthesis of spiro-piperidin-4-ones, including the compound , which exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis.
Potential in Anti-Alzheimer's Agents
- (Gupta et al., 2020) synthesized derivatives including the 4-(4-fluorobenzoyl)-piperidine moiety and evaluated them for anti-Alzheimer's activity, finding some compounds with promising results.
Novel Lipid-Lowering Agents
- (Komoto et al., 2000) investigated new fibrates containing piperidine and found that compounds like 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid exhibited superior activities in lowering triglycerides and cholesterol.
Potential in Sigma Receptor Ligands
- (Perregaard et al., 1995) synthesized a series of compounds, including those with a 4-fluorophenylpiperidine moiety, displaying high affinity for sigma receptors, indicating potential applications in neuropsychiatric and neurodegenerative disorders.
Utility in Synthesis of Novel Compounds
- (Kimura & Morosawa, 1979), (Sato et al., 1978), and (Li et al., 2005) explored the synthesis of various compounds using derivatives that include the 4-fluorobenzoyl)piperidine moiety, contributing to the development of new chemical entities.
Safety And Hazards
- Toxicity : Compound X shows moderate acute toxicity in animal studies. Researchers must handle it with care.
- Environmental Impact : Its persistence and potential bioaccumulation warrant environmental assessment.
- Handling Precautions : Use appropriate protective gear during synthesis and handling.
将来の方向性
Researchers should explore the following aspects:
- Biological Activity : Investigate its effects on specific disease targets.
- Structure-Activity Relationship : Systematically modify its structure to enhance potency.
- Formulation : Develop suitable dosage forms for clinical use.
- Clinical Trials : Evaluate its safety and efficacy in humans.
特性
IUPAC Name |
(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O3/c1-28-14-11-22(27-33)21-10-17-30(23(21)25(28)32)13-3-2-12-29-15-8-19(9-16-29)24(31)18-4-6-20(26)7-5-18/h4-7,10,17,19,33H,2-3,8-9,11-16H2,1H3/b27-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJODDWBWSIFQMT-HPNDGRJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NO)C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC/C(=N\O)/C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)
![2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1663375.png)
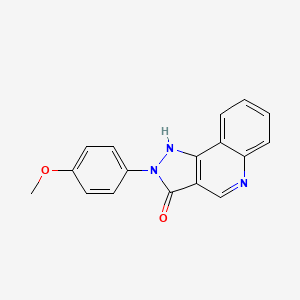
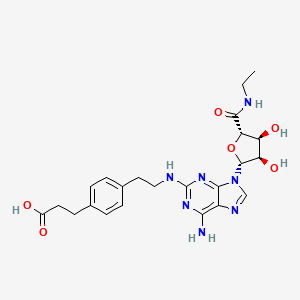
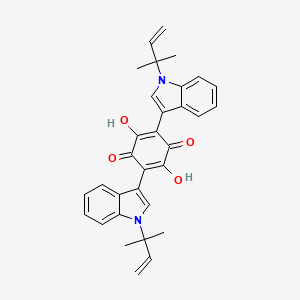
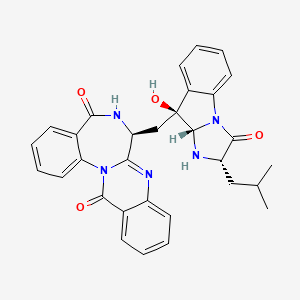
![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B1663382.png)
